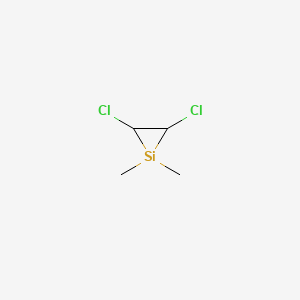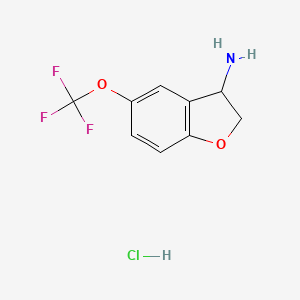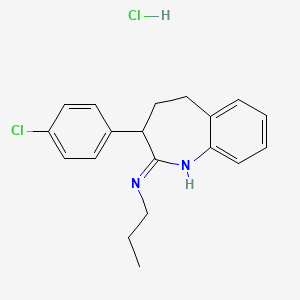![molecular formula C10H20Mg2N2O8 B13826158 Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is a complex compound with the molecular formula C10H20Mg2N2O8 and a molecular weight of 344.88400 . This compound is known for its unique coordination chemistry, where magnesium ions are chelated by ethylenebis(carboxymethyl)glycinato ligands. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) typically involves the reaction of magnesium salts with ethylenebis(carboxymethyl)glycine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the chelation process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized magnesium complexes, while reduction can yield reduced forms of the compound. Substitution reactions produce new complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a magnesium supplement and in drug delivery systems.
Wirkmechanismus
The mechanism of action of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) involves its ability to chelate magnesium ions, stabilizing them in a specific coordination environment. This chelation enhances the reactivity and stability of the magnesium ions, allowing them to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimagnesium ethylenediamine tetraacetate
- Magnesate (2-), [ [N,N’-1,2-ethanediylbis [N- [ (carboxy-κO)methyl]glycinato-κN,κO]] (4-)]-, magnesium (1:1), (OC-6-21)-
Uniqueness
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is unique due to its specific ligand structure and coordination environment, which provide distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and reactive magnesium complexes .
Eigenschaften
Molekularformel |
C10H20Mg2N2O8 |
|---|---|
Molekulargewicht |
344.89 g/mol |
IUPAC-Name |
dimagnesium;ethane-1,2-diamine;tetraacetate |
InChI |
InChI=1S/C2H8N2.4C2H4O2.2Mg/c3-1-2-4;4*1-2(3)4;;/h1-4H2;4*1H3,(H,3,4);;/q;;;;;2*+2/p-4 |
InChI-Schlüssel |
WLIGJEYZMAJVGP-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].C(CN)N.[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)


![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13826106.png)



![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)

